
4-Ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)-benzene is an organic compound characterized by the presence of ethynyl, fluoro, and trifluoroethoxy functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)-benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of a fluoro group to the benzene ring.
Ethynylation: Addition of an ethynyl group through a coupling reaction.
Trifluoroethoxylation: Introduction of the trifluoroethoxy group via nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)-benzene can undergo various chemical reactions, including:
Oxidation: Conversion of the ethynyl group to a carbonyl group.
Reduction: Reduction of the fluoro group to a hydrogen atom.
Substitution: Replacement of the trifluoroethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products
Oxidation: Formation of 4-ethynyl-2-fluorobenzaldehyde.
Reduction: Formation of 4-ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene.
Substitution: Formation of 4-ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene derivatives.
Applications De Recherche Scientifique
4-Ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)-benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)-benzene involves its interaction with molecular targets such as enzymes or receptors. The ethynyl and fluoro groups can participate in various binding interactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)-benzene: Unique due to the combination of ethynyl, fluoro, and trifluoroethoxy groups.
This compound derivatives: Compounds with similar structures but different substituents.
Propriétés
Formule moléculaire |
C10H6F4O |
|---|---|
Poids moléculaire |
218.15 g/mol |
Nom IUPAC |
4-ethynyl-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C10H6F4O/c1-2-7-3-4-9(8(11)5-7)15-6-10(12,13)14/h1,3-5H,6H2 |
Clé InChI |
YEVRRYFDYPLPLC-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(C=C1)OCC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



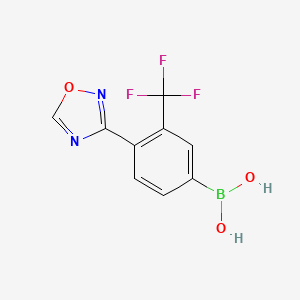


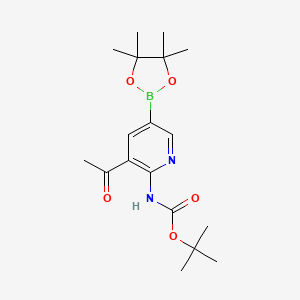
![4-amino-N'-[(2Z)-3,3-dimethylbutan-2-ylidene]benzohydrazide](/img/structure/B13722105.png)
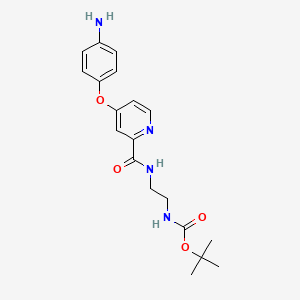

![D-[2-2H]glucose](/img/structure/B13722136.png)
![3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride](/img/structure/B13722143.png)
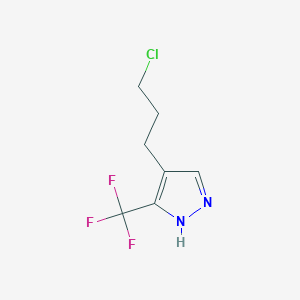
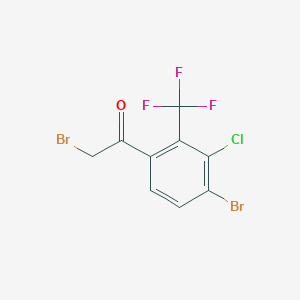
![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722159.png)

